molecular formula C14H14O3 B6307764 2-(2,5-Dimethoxyphenyl)phenol CAS No. 71715-46-3

2-(2,5-Dimethoxyphenyl)phenol

Cat. No.: B6307764
CAS No.: 71715-46-3
M. Wt: 230.26 g/mol
InChI Key: AANWUWQWICPYPT-UHFFFAOYSA-N
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Description

Significance of Aryl-Oxygen Linkages and Dimethoxyphenyl Moieties in Complex Chemical Structures

The aryl-oxygen (C-O) bond is a fundamental linkage in a vast array of natural products, pharmaceuticals, and polymers. The strength and polarity of this bond are central to the chemical behavior of phenols and aryl ethers. libretexts.org The development of synthetic methods for the formation and cleavage of aryl-oxygen bonds is a significant focus of organic synthesis, enabling the construction of complex molecular architectures.

The dimethoxyphenyl moiety, specifically the 2,5-dimethoxy substitution pattern, is a recurring structural motif in many biologically active compounds. The methoxy (B1213986) groups (-OCH₃) are electron-donating through resonance and can influence a molecule's reactivity, solubility, and interaction with biological targets. mdpi.com For instance, the 2,5-dimethoxyphenethylamine scaffold is the basis for a class of potent serotonin (B10506) 5-HT₂ receptor agonists, highlighting the importance of this substitution pattern in medicinal chemistry. nih.govnih.gov In other contexts, such as the antibiotic methicillin, a dimethoxyphenyl group provides steric hindrance that imparts resistance to bacterial enzymes.

Overview of Biaryl Systems and Their Research Relevance

Biaryl systems, which consist of two aromatic rings directly linked by a carbon-carbon single bond, are a privileged structural motif in chemistry. acs.org These structures are found in numerous natural products, pharmaceuticals, and advanced materials. mdpi.com The bond connecting the two aryl rings introduces the possibility of axial chirality (atropisomerism) if rotation around the bond is restricted, leading to stereoisomers that can have distinct biological activities.

The synthesis of biaryls is a major area of research in organic chemistry. acs.org Key methods include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are among the most powerful and widely used methods for constructing biaryl systems. acs.org

Oxidative Coupling: The direct coupling of phenols or other activated aromatic compounds, often using metal catalysts or enzymes, mimics biosynthetic pathways to form biaryl bonds. mdpi.com

Aryne Chemistry: The generation of highly reactive aryne intermediates, which can then be trapped by an aromatic nucleophile, provides a transition-metal-free route to biaryls. acs.orgnih.gov

The research relevance of biaryl systems stems from their utility as ligands in catalysis, their unique photophysical properties in materials science, and their diverse biological activities.

Structural Classification and Research Context of 2-(2,5-Dimethoxyphenyl)phenol

Based on its structure, this compound is classified as a biaryl phenol (B47542) . It possesses a phenol ring substituted at the ortho-position with a 2,5-dimethoxyphenyl group. This places it within the family of substituted phenols and the broader class of biaryl compounds.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a rich research context. The synthesis of biaryl phenols is an active area of investigation, with methods being developed to control regioselectivity and yield. acs.orgacs.org The combination of the phenol hydroxyl group and the biaryl scaffold creates a structure with potential for interesting hydrogen-bonding capabilities and electronic properties.

Furthermore, the presence of the 2,5-dimethoxyphenyl moiety is significant. This particular substitution pattern is a key feature in a variety of neurologically active compounds, particularly those targeting serotonin receptors. nih.govnih.gov Therefore, while this compound itself may be a relatively uncharacterized compound, its structure represents a confluence of motifs that are of high interest in synthetic methodology, medicinal chemistry, and materials science.

Data Tables

Table 1: Physicochemical Properties of Representative Phenolic Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Phenol108-95-2C₆H₆O94.11181.740.5
2,5-Dimethylphenol95-87-4C₈H₁₀O122.1621274-75
2,6-Dimethoxyphenol91-10-1C₈H₁₀O₃154.1626150-57 sigmaaldrich.com
2,5-Dimethoxyphenol18113-18-3C₈H₁₀O₃154.16N/AN/A
2,4-Dimethoxyphenol13330-65-9C₈H₁₀O₃154.16268.4N/A chemsrc.com

Data for this compound is not available. Related isomers are shown for context. Data sourced from publicly available chemical databases.

Table 2: Prominent Synthetic Methods for Biaryl Construction

MethodDescriptionKey Features
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid) and an aryl halide or triflate. acs.orgHigh functional group tolerance, mild reaction conditions, commercially available reagents.
Oxidative Coupling Direct C-H/C-H coupling of two aromatic rings, often phenols, using an oxidant and frequently a metal catalyst (e.g., Cu, Fe). mdpi.comAtom-economical, mimics biosynthetic pathways, can be performed under "green" conditions.
Ullmann Reaction A copper-catalyzed coupling of two aryl halides. Modern variations can couple aryl halides with phenols.Historically significant, useful for specific substrates, often requires high temperatures.
Aryne-Based Methods Generation of a benzyne intermediate which undergoes nucleophilic attack by an arene. nih.govTransition-metal-free, provides access to sterically hindered biaryls. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANWUWQWICPYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501568
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71715-46-3
Record name 2',5'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways for 2 2,5 Dimethoxyphenyl Phenol

Retrosynthetic Analysis and Key Bond Formations

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For 2-(2,5-Dimethoxyphenyl)phenol, the key disconnection is the carbon-carbon bond between the two aromatic rings. This identifies the core challenge as a biaryl synthesis. The analysis suggests that the target molecule can be constructed from two main synthons: a 2,5-dimethoxyphenyl unit and a phenol (B47542) unit. The forward synthesis would then involve a reaction that forms the bond between these two fragments. amazonaws.com

Carbon-Carbon Coupling Reactions for Biaryl Synthesis

The formation of the C-C bond between two aromatic rings is a cornerstone of biaryl synthesis. fiveable.me Several powerful catalytic methods have been developed for this purpose, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide or triflate. mdpi.comyoutube.com In the context of synthesizing this compound, this could involve the reaction of a 2,5-dimethoxyphenylboronic acid with a protected 2-halophenol, or vice versa. The reaction is typically catalyzed by a palladium(0) complex and requires a base. youtube.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. fiveable.me For instance, the use of specific phosphine ligands can enhance the catalytic activity for challenging substrates. The high functional group tolerance and generally mild reaction conditions make the Suzuki-Miyaura coupling a highly attractive method for this type of biaryl synthesis. fiveable.memdpi.com

Recent advancements have even explored the use of phenol derivatives as electrophilic partners in Suzuki-Miyaura couplings, which could offer a more "green" alternative to traditional aryl halides. mdpi.com Additionally, the coupling of phenoldiazonium salts with aryl trifluoroborates presents a protecting-group-free pathway to hydroxybiaryls. rsc.org

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. thieme-connect.comacs.org This method involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting ortho-lithiated species can then react with an electrophile. In the synthesis of biaryls, DoM can be coupled with cross-coupling reactions. thieme-connect.comresearchgate.net For example, a phenol, protected with a suitable DMG, could be ortho-lithiated and then reacted with a source of boron to form an ortho-boronate ester. This intermediate can then participate in a one-pot Suzuki-Miyaura coupling with a 2,5-dimethoxy-substituted aryl halide. acs.orgacs.org The combination of DoM with cross-coupling provides a highly regioselective route to polyfunctional biaryls. thieme-connect.comthieme-connect.com

Intramolecular Cyclization and Rearrangement Processes

While less direct for the synthesis of this compound itself, intramolecular cyclization and rearrangement reactions are important strategies in the synthesis of related polycyclic aromatic compounds containing biaryl moieties. For instance, palladium-catalyzed intramolecular aryl-aryl coupling of phenyl benzoate derivatives can be used to construct 6H-dibenzo[b,d]pyran-6-one skeletons. core.ac.ukelsevierpure.com The regioselectivity of such cyclizations can be highly dependent on the reaction conditions and the substitution pattern of the starting material. core.ac.uk

Functional Group Interconversions and Selective Protection/Deprotection

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the conversion of one functional group into another. ub.edusolubilityofthings.comimperial.ac.uk In the synthesis of this compound, FGIs are crucial for introducing and manipulating the hydroxyl and methoxy (B1213986) groups. For example, a nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via a diazonium salt. youtube.com

The selective protection and deprotection of functional groups are also critical. ub.edu The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions. Therefore, it is often necessary to protect it with a group that is stable to the reaction conditions and can be easily removed later. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers. The choice of protecting group depends on the specific reaction conditions to be employed.

Control of Regioselectivity and Stereochemistry in Related Syntheses

The control of regioselectivity is paramount in the synthesis of unsymmetrically substituted biaryls to avoid the formation of undesired isomers. acs.org In cross-coupling reactions, the regioselectivity is determined by the positions of the leaving group and the organometallic functionality on the two coupling partners. fiveable.me DoM provides excellent control over regioselectivity by directing functionalization to a specific ortho position. thieme-connect.com

While this compound itself is not chiral, the principles of stereocontrol are highly relevant in the synthesis of more complex biaryls that may exhibit axial chirality. In such cases, the choice of chiral ligands in catalytic reactions can induce asymmetry and lead to the formation of a single enantiomer.

Theoretical and Computational Investigations of 2 2,5 Dimethoxyphenyl Phenol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the electronic and molecular properties of complex organic molecules like 2-(2,5-Dimethoxyphenyl)phenol. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

DFT calculations are a powerful tool for investigating the reactivity and stability of molecules. By using functionals like B3LYP in combination with various basis sets (e.g., 6-311G(d,p), def2-TZVP), researchers can determine the optimized geometry and thermodynamic stability of dimethoxybenzene derivatives. researchgate.netnih.gov For instance, studies on similar compounds have shown that hybrid functionals like B3LYP often provide the lowest total energy, indicating a more stable predicted structure, although they may require more computational time than other functionals like PBE. researchgate.netnih.gov The choice of basis set also influences the outcome, with larger basis sets like def2-TZVP yielding lower energies at the cost of increased computation time compared to sets like 6-311G(d,p). researchgate.netnih.gov

The stability of such compounds is often enhanced by intramolecular hydrogen bonds and other intermolecular interactions. researchgate.netnih.gov The calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and thermodynamic stability. researchgate.netnih.gov A larger energy gap generally corresponds to higher stability and lower reactivity. researchgate.netnih.gov For dimethoxybenzene derivatives, these calculated values have demonstrated their thermodynamic stability, which is a desirable characteristic for various applications. researchgate.netnih.gov

Table 1: Comparison of DFT Functionals and Basis Sets for Dimethoxybenzene Derivatives

Functional Basis Set Relative Computational Time Relative Total Energy
PBE 6-311G(d,p) Most Time-Efficient Higher
B3LYP 6-311G(d,p) Less Time-Efficient Lower
B3LYP def2-TZVP Least Time-Efficient Lowest

This table is a generalized representation based on findings for dimethoxybenzene derivatives. researchgate.netnih.gov

Frontier molecular orbital theory, which focuses on the HOMO and LUMO, is crucial for understanding the electronic transitions and chemical reactivity of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between HOMO and LUMO, the HOMO-LUMO gap, provides insights into the molecule's excitability and its kinetic stability. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies and Related Properties

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the ability to donate an electron
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the ability to accept an electron
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released when an electron is added

This table outlines the key parameters of frontier molecular orbital theory. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of biphenyl (B1667301) compounds like this compound is defined by the rotational freedom around the bond connecting the two phenyl rings. Computational methods can be used to explore the potential energy surface and identify stable conformers (syn and anti) and the energy barriers between them. cwu.edu The relative orientation of the aromatic rings can significantly impact the molecule's properties, including its dipole moment and biological activity. cwu.edunih.gov For similar systems, computational analyses have been performed to understand the conformational switching and the activation energies associated with ring flipping. cwu.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. tandfonline.comresearchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for similar dimethoxybenzene derivatives have shown good agreement with experimental values. researchgate.netnih.gov The isotropic magnetic shielding tensors can be calculated and correlated with the experimental chemical shifts. nih.gov

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of related phenolic compounds have been successfully predicted using DFT methods. tandfonline.com The calculated frequencies, after appropriate scaling, generally show excellent correlation with experimental spectra, aiding in the assignment of vibrational modes. tandfonline.com

Table 3: Predicted Spectroscopic Data for a Related Dimethoxybenzene Derivative

Spectroscopic Data Calculated Value Experimental Value
1H NMR (ppm)
Aromatic Protons ~7.6, ~6.2 Varies
Methoxy (B1213986) Protons ~3.8 Varies
13C NMR (ppm)
Aromatic Carbons 110-160 Varies
Methoxy Carbon ~55 Varies
Vibrational Frequencies (cm-1)
O-H Stretch ~3500 ~3500
C-H Aromatic Stretch ~3000-3100 ~3000-3100
C-O Stretch ~1200-1300 ~1200-1300

This table presents generalized predicted spectroscopic data based on similar compounds. researchgate.netnih.govrsc.org

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry provides a powerful means to investigate reaction mechanisms at a molecular level. For instance, in the context of lignin-derived phenols, theoretical studies can elucidate the pathways of processes like demethoxylation and transalkylation. nih.gov By modeling the transition states and intermediates, researchers can determine the most energetically favorable reaction routes. nih.gov Such studies have been crucial in understanding how catalysts can influence the selective production of phenol (B47542) from methoxyphenols. nih.gov

Non-Linear Optical Properties and Electronic Excitations

Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. tandfonline.com Computational studies can predict NLO properties such as the first and second hyperpolarizabilities (β and γ). scispace.comresearchgate.net These calculations often reveal that such molecules can possess significant NLO responses, making them potentially useful for applications in optoelectronics and photonics. tandfonline.comnih.gov

Time-dependent DFT (TD-DFT) calculations are employed to study electronic excitations and to predict UV-Visible absorption spectra. researchgate.netscispace.com These calculations can determine the vertical excitation energies and oscillator strengths of electronic transitions, which can be correlated with experimental spectra. researchgate.netscispace.com The nature of these transitions, often involving charge transfer from the phenol and methoxy groups to the aromatic rings, is crucial for understanding the NLO properties. nih.gov

Table 4: Calculated Non-Linear Optical Properties

NLO Property Symbol Significance
Dipole Moment µ Measure of the asymmetry of charge distribution
Linear Polarizability α Measure of the linear response of the electron cloud to an electric field
First Hyperpolarizability β Measure of the second-order NLO response
Second Hyperpolarizability γ Measure of the third-order NLO response

This table outlines key NLO properties that can be computationally predicted. scispace.com

Advanced Spectroscopic Characterization and Elucidation of Complex Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-(2,5-Dimethoxyphenyl)phenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unambiguous assignment of all proton and carbon signals, revealing through-bond and through-space correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve the complex aromatic regions and assign the methoxy (B1213986) groups, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the proton-proton coupling networks within each aromatic ring. For the phenol (B47542) ring, correlations are observed between adjacent protons. Similarly, the three protons on the dimethoxyphenyl ring show correlations that confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of carbon signals based on their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methoxy protons to their attached aromatic carbons and the quaternary carbons, as well as correlations between protons on one ring and the carbons of the other ring, which confirms the connectivity of the two aryl systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the preferred conformation of the molecule. For this compound, NOESY correlations between protons on the two different aromatic rings can indicate the dihedral angle between the rings.

While specific, experimentally derived spectra for this compound are not widely available in public databases, the expected shifts and correlations can be inferred from related structures and predictive models.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations Key NOESY Correlations
Phenol Ring
C-1' (C-OH)-~155H-2', H-6'H-6', H-2 (dimethoxyphenyl)
C-2' (C-Aryl)-~128H-3', H-6'H-3', H-6 (dimethoxyphenyl)
H-3'/C-3'~7.0-7.2~118C-1', C-5'H-4'
H-4'/C-4'~6.8-7.0~129C-2', C-6'H-3', H-5'
H-5'/C-5'~6.8-7.0~121C-1', C-3'H-4', H-6'
H-6'/C-6'~7.2-7.4~130C-2', C-4'H-5', H-1' (OH), H-2
Dimethoxyphenyl Ring
C-1 (C-Aryl)-~125H-3, H-6H-6, H-2'
C-2 (C-OMe)-~154H-3, OMeH-3, OMe
H-3/C-3~6.9~114C-1, C-5, C(OMe)H-4, OMe
H-4/C-4~6.8~113C-2, C-6H-3, H-5
C-5 (C-OMe)-~158H-4, H-6, OMeH-4, H-6, OMe
H-6/C-6~6.9~115C-2, C-4, C-1H-5, OMe
OCH₃ (at C-2)~3.8~56C-2H-3
OCH₃ (at C-5)~3.7~55C-5H-4, H-6
OHVariable-C-1', C-2', C-6'H-6'

Note: This table is predictive and based on typical values for similar functional groups. Actual experimental values may vary.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms. For this compound, ssNMR could be used to:

Identify the number of unique molecules in the asymmetric unit cell through the splitting of signals in the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.

Probe intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, by observing changes in chemical shifts compared to the solution state.

Characterize different polymorphic forms, as each polymorph would yield a distinct ssNMR spectrum due to differences in crystal packing and molecular conformation.

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For a related compound, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, a crystal structure analysis revealed that the two ring systems are nearly coplanar. nih.gov A similar analysis for this compound would be expected to provide:

Precise measurements of the C-C bond length between the two aromatic rings.

The dihedral angle between the planes of the phenol and dimethoxyphenyl rings, which is influenced by steric hindrance and crystal packing forces.

Detailed information on the hydrogen bonding network formed by the phenolic hydroxyl group, including donor-acceptor distances and angles. This is crucial for understanding the supramolecular assembly.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Ratios

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, confirming the molecular formula, and offers insights into the structure through analysis of its fragmentation patterns.

For this compound (C₁₄H₁₄O₃), the expected monoisotopic mass is approximately 230.0943 Da.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺•). Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion.

Loss of formaldehyde (CH₂O) from a methoxy group, leading to an [M-30]⁺ ion.

Cleavage of the bond between the two aryl rings, resulting in ions corresponding to each ring system.

Successive losses of CO, a characteristic fragmentation for phenols.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Formula
230Molecular Ion [M]⁺•[C₁₄H₁₄O₃]⁺•
215[M - CH₃]⁺[C₁₃H₁₁O₃]⁺
200[M - CH₂O]⁺[C₁₃H₁₂O₂]⁺•
185[M - CH₃ - CH₂O]⁺[C₁₂H₉O₂]⁺
137[Dimethoxyphenyl]⁺•[C₈H₉O₂]⁺•
93[Phenol]⁺•[C₆H₅O]⁺

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Hydrogen Bonding Analysis

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups and probe molecular structure, particularly hydrogen bonding.

Key expected vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded phenolic hydroxyl group. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

C-O Stretches: The C-O stretching of the phenol and the aryl-alkyl ether linkages of the methoxy groups would result in strong bands in the 1200-1300 cm⁻¹ (aryl-O) and 1000-1100 cm⁻¹ (alkyl-O) regions. nist.gov

The position and shape of the O-H stretching band can provide significant information about the strength and nature of the hydrogen bonding present in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are related to the extent of conjugation in the system. Phenol itself typically shows an absorption maximum around 275 nm. researchgate.net For this compound, the extended conjugation provided by the second phenyl ring, along with the auxochromic effect of the methoxy and hydroxyl groups, would be expected to cause a bathochromic (red) shift to a longer wavelength compared to simple phenol. The spectrum would be sensitive to the solvent polarity and pH, as deprotonation of the phenolic hydroxyl group would lead to a significant change in the electronic structure and a further red shift in the absorption bands.

Reactivity and Chemical Transformations of 2 2,5 Dimethoxyphenyl Phenol

Electrophilic Aromatic Substitution Reactions on Activated Aromatic Rings

The presence of electron-donating groups (hydroxyl and methoxy) makes both aromatic rings in 2-(2,5-Dimethoxyphenyl)phenol highly susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to it. byjus.commlsu.ac.in Similarly, the methoxy (B1213986) groups activate the second ring, also directing substitution to their ortho and para positions.

In this compound, the phenolic ring is exceptionally reactive due to the potent activating nature of the -OH group. libretexts.org Electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. The high electron density at these positions stabilizes the intermediate arenium ion formed during the substitution process. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inmasterorganicchemistry.com Due to the high activation, reactions like halogenation can often proceed even without a Lewis acid catalyst and may lead to polysubstitution if not carefully controlled. byjus.commlsu.ac.in

Table 1: Predicted Sites of Electrophilic Aromatic Substitution

Ring Activating Group(s) Most Favored Positions for Substitution
Phenolic Ring -OH Ortho, Para

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through etherification, esterification, and oxidation.

The hydroxyl group of this compound can be readily converted into an ether or an ester.

Etherification: The formation of phenolic ethers can be achieved through various methods. core.ac.uk While traditional methods exist, modern catalytic systems offer high efficiency and selectivity. Palladium-catalyzed decarboxylative reactions, for example, can produce allylic aryl ethers from phenols under mild conditions. frontiersin.org Copper-catalyzed O-arylation using arylboronic acids is another effective method for forming diaryl ethers. researchgate.net

Esterification: Direct esterification of phenols with carboxylic acids is generally not feasible because phenols are acidic themselves. youtube.com Therefore, more reactive acylating agents are required. Phenols react readily with acid chlorides to form phenate esters. youtube.com For enhanced reactivity, the phenol (B47542) can first be converted to the more nucleophilic phenoxide salt using a base before reacting with the acid chloride. youtube.com Specialized methods using catalysts like dried Dowex H+ resin with sodium iodide have also been developed for efficient esterification under mild conditions. nih.gov

Table 2: Reagents for Modifying the Phenolic Hydroxyl Group

Transformation Reagent Class Example Reagent(s) Product Type
Etherification Alkyl Halides, Sulfates Methyl Iodide, Dimethyl Sulfate (B86663) Alkyl Aryl Ether
Etherification Vinyl Ethylene Carbonate (Pd-catalyzed) Vinyl Ethylene Carbonate, PdCl₂(dppf) Allyl Aryl Ether
Etherification Arylboronic Acids (Cu-catalyzed) Phenylboronic Acid, Copper Fluorapatite Diaryl Ether

Phenols are susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. libretexts.org The oxidation of phenols can yield quinones; for instance, the oxidation of phenol with chromic acid produces p-benzoquinone. libretexts.org

For substituted phenols, site-selective oxidation can be achieved. A method using 4,5-dimethyl-2-iodoxybenzenesulfonic acid as a catalyst with Oxone has been developed for the site-selective hydroxylative dearomatization of 2-substituted phenols to form 1,2-benzoquinols. nih.gov Enzymatic oxidation is also a relevant pathway. Studies on the related compound 2,6-dimethoxyphenol have shown that versatile peroxidase can oxidize it at two different catalytic sites, demonstrating the potential for biocatalytic transformations. nih.gov

Reactions Involving the Methoxy Groups (e.g., Selective Cleavage)

The ether linkages of the methoxy groups are generally stable but can be cleaved under specific, often harsh, conditions. Research on the analogous compound 2,6-dimethoxyphenol provides significant insight into these transformations.

A Friedel-Crafts reaction on 2,6-dimethoxyphenol using aluminum chloride with propanoyl or butanoyl chloride at elevated temperatures resulted in the selective cleavage of one of the methoxy groups, followed by acylation at the meta position relative to the hydroxyl group. nih.govresearchgate.net This demonstrates that a Lewis acid can facilitate demethylation in concert with another reaction. nih.gov

Furthermore, metallic vanadium has been shown to catalyze the cleavage of C-O bonds in 2,6-dimethoxyphenol without the need for an external hydrogen source or organic solvents. frontiersin.org This process initially yields 3-methoxycatechol, which can be further demethylated to pyrogallol upon prolonged reaction time or at higher temperatures. frontiersin.org

Table 3: Conditions for Methoxy Group Cleavage in Dimethoxyphenols

Reagent(s) Substrate Example Key Transformation Product(s) Reference(s)
AlCl₃, Propanoyl Chloride 2,6-Dimethoxyphenol Selective demethylation and acylation 1-(2,3-dihydroxy-4-methoxyphenyl)propan-1-one nih.govnih.gov

Metal-Catalyzed Functionalizations and Coordination Chemistry

The structure of this compound is amenable to various metal-catalyzed C-H functionalization and cross-coupling reactions. The phenolic oxygen and the aromatic systems can participate in coordination with transition metals, enabling a range of transformations.

Catalytic systems based on chromium, vanadium, and other transition metals have been developed for the oxidative coupling of phenols. researchgate.netupenn.edu These reactions can form new C-C or C-O bonds, leading to the synthesis of biphenols or polycyclic aromatic compounds. researchgate.netupenn.edu For instance, a Cr-salen catalyst has been used for highly chemoselective phenol cross-coupling reactions. researchgate.net

The phenolic hydroxyl group can also direct C-H activation. An oxidative cyclization reaction at the ortho-position of a phenol has been achieved using phenyliodine(III) diacetate (PIDA), where the reaction is believed to proceed through direct activation of the phenol. mdpi.com Coordination polymers containing metals like copper(II) and nickel(II) have been synthesized and used as catalysts for the liquid-phase hydroxylation of phenol to produce diphenols. researchgate.net

Ring-Opening and Degradation Pathways (Chemical)

The aromatic rings of this compound are inherently stable due to aromaticity. Ring-opening and degradation require significant energy input, typically under harsh oxidative or reductive conditions. While specific degradation pathways for this exact compound are not extensively documented, principles can be drawn from related structures.

The chemical degradation of aromatic compounds is observed in various contexts. For example, the thermal decomposition of the organophosphate leptophos, which contains a 4-bromo-2,5-dichlorophenyl group, occurs at high temperatures (180-208 °C). wikipedia.org The biotransformation of pesticides like prothiofos, which has a 2,4-dichlorophenyl moiety, involves oxidation by cytochrome P450 followed by hydrolysis of ester bonds, ultimately breaking down the molecule. wikipedia.org Phenol-epoxy resins can undergo ring-opening reactions, although this typically involves an epoxide ring reacting with the phenol, a different mechanism. nih.gov

While the direct ring-opening of the phenyl rings in this compound would require overcoming a substantial energy barrier, degradation would likely proceed via oxidation of the activated rings, potentially leading to ring cleavage and the formation of smaller aliphatic molecules under aggressive conditions.

Derivatization and Analog Synthesis Strategies

Synthesis of Substituted 2-(2,5-Dimethoxyphenyl)phenol Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various established organic chemistry reactions. Modifications can be targeted at the phenolic hydroxyl group, the dimethoxyphenyl ring, or the unsubstituted phenyl ring.

Electrophilic aromatic substitution reactions are a primary method for introducing new functional groups onto the aromatic rings. Given the activating nature of the hydroxyl and methoxy (B1213986) groups, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents. For instance, the hydroxyl group will primarily direct incoming electrophiles to its ortho and para positions.

Another key synthetic handle is the phenolic hydroxyl group itself. It can be readily alkylated to form ethers or acylated to form esters, altering the compound's polarity and hydrogen bonding capabilities. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether derivative.

The synthesis of related substituted phenol (B47542) derivatives often involves multi-step sequences. For instance, the synthesis of some 2,6-disubstituted alkylphenols has been accomplished, highlighting methods for introducing sterically demanding groups. nih.gov Similarly, synthetic routes to highly substituted phenol derivatives from natural sources demonstrate complex functionalization patterns that could be adapted. nih.gov The synthesis of analogs can also draw from methods used for structurally related phenethylamines, where modifications to the phenyl ring are common. nih.gov For example, decorating a 2,5-dimethoxy-substituted scaffold with lipophilic groups in the 4'-position is a known strategy. nih.gov

Derivative Type General Synthetic Method Key Reagents Potential Modification Site(s)
Halogenated DerivativesElectrophilic HalogenationBr₂, Cl₂, I₂Aromatic rings
Nitrated DerivativesElectrophilic NitrationHNO₃, H₂SO₄Aromatic rings
Alkylated DerivativesFriedel-Crafts AlkylationAlkyl halide, Lewis AcidAromatic rings
Ether DerivativesWilliamson Ether SynthesisAlkyl halide, Base (e.g., K₂CO₃)Phenolic hydroxyl group
Ester DerivativesAcylation/EsterificationAcyl chloride or Anhydride, BasePhenolic hydroxyl group

Formation of Conjugates and Oligomeric Structures

The formation of conjugates involves linking the this compound molecule to another chemical entity, such as a polymer, a biomolecule, or another small molecule. This can be achieved by first functionalizing the parent compound to introduce a reactive group suitable for conjugation, such as a carboxylic acid, an amine, or a clickable alkyne/azide group. For example, the phenolic hydroxyl could be derivatized with a linker arm terminating in a reactive functional group.

Oligomeric structures, where multiple this compound units are linked together, can be synthesized through oxidative coupling reactions. Phenolic compounds can undergo enzyme- or metal-catalyzed oxidation to form dimers, trimers, and higher-order oligomers, typically through carbon-carbon or carbon-oxygen bond formation. The specific linkages formed would depend on the reaction conditions and the steric and electronic properties of the monomer.

Heterocyclic Annulation and Scaffold Diversification

Heterocyclic annulation involves the construction of a new heterocyclic ring fused onto one of the existing phenyl rings of the this compound scaffold. This strategy dramatically diversifies the core structure, leading to novel polycyclic systems with distinct three-dimensional shapes and properties.

Several classic organic reactions can be adapted for this purpose:

Synthesis of Benzofurans: The phenolic hydroxyl group can be used as a starting point for the synthesis of a furan (B31954) ring. For example, O-alkylation with an α-haloketone followed by intramolecular cyclization can yield a substituted benzofuran (B130515) derivative.

Synthesis of Dibenzofurans: Intramolecular cyclization reactions, often via palladium-catalyzed C-H activation or other coupling strategies, could be envisioned to link the two phenyl rings through an oxygen bridge, forming a dibenzofuran (B1670420) core.

Synthesis of Xanthones: If a carbonyl group is introduced ortho to the phenol (e.g., via Friedel-Crafts acylation followed by oxidation), intramolecular cyclization through the phenolic oxygen could lead to a xanthenone (xanthone) structure. The synthesis of ploy-substituted 9-phenyl-hexahydroxanthone skeletons from other phenolic precursors has been reported in the literature. nih.gov

These annulation strategies transform the relatively flexible biphenyl (B1667301) core into a more rigid and complex heterocyclic system, significantly impacting its chemical properties.

Structure-Reactivity and Structure-Property Relationship Studies through Analog Modification (excluding biological efficacy)

Systematic modification of the this compound structure allows for the investigation of structure-property and structure-reactivity relationships. By creating a library of analogs and measuring their physicochemical properties, one can deduce the influence of specific functional groups.

Acidity of the Phenolic Hydroxyl: The pKa of the phenol is highly sensitive to the electronic nature of substituents on the aromatic rings. Adding electron-withdrawing groups (e.g., nitro, halo) is expected to increase the acidity (lower the pKa) by stabilizing the corresponding phenoxide ion. Conversely, electron-donating groups (e.g., alkyl) would decrease the acidity.

Oxidation Potential: The ease with which the phenol can be oxidized is also substituent-dependent. Electron-donating groups on the rings will lower the oxidation potential, making the molecule more susceptible to oxidation.

Solubility and Lipophilicity: The introduction or modification of functional groups can be used to tune the solubility of the compound in various solvents. For example, converting the phenol to a methyl ether would decrease its polarity and hydrogen-bond donating ability, likely increasing its solubility in nonpolar organic solvents. The lipophilicity, often quantified by the partition coefficient (logP), can be systematically adjusted by adding hydrophobic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, carboxyl) groups.

Thermal and Chemical Stability: The stability of related phenolic compounds can be influenced by their substitution pattern. For example, the thermal decomposition of leptophos, an organophosphate containing a 4-bromo-2,5-dichlorophenol (B52177) moiety, proceeds via isomerization at high temperatures. wikipedia.org While the specific pathways would differ, the introduction of bulky or reactive substituents on the this compound scaffold would similarly be expected to influence its thermal and chemical stability. wikipedia.org Hydrolytic stability, particularly of ester derivatives, would also be a key property to investigate. wikipedia.org

Applications As a Building Block in Advanced Chemical Systems

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-(2,5-Dimethoxyphenyl)phenol makes it a valuable precursor in the multi-step synthesis of more complex organic molecules. Organic chemists utilize its reactive sites—the hydroxyl group and the aromatic rings—to build intricate molecular architectures. For instance, derivatives of the 2,5-dimethoxyphenyl scaffold are fundamental in the development of selective serotonin (B10506) 5-HT2A receptor agonists. nih.gov The synthesis of these complex molecules often involves a series of reactions, such as alkylation, acylation, and coupling reactions, to introduce new functional groups and extend the carbon skeleton.

One notable application is in the synthesis of 2,5-dimethoxyphenylpiperidines, a class of compounds investigated for their potential as selective 5-HT2A receptor agonists. nih.gov The synthesis often begins with a related dimethoxybenzene derivative, which is then elaborated through a sequence of chemical transformations to introduce the piperidine (B6355638) ring and other necessary functionalities. nih.gov The precise control over these synthetic steps allows for the creation of a library of compounds with varied substituents, enabling detailed structure-activity relationship studies. nih.govacs.org

Ligand Design in Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry and catalysis, the design of ligands is paramount to controlling the reactivity and selectivity of metal catalysts. The phenolic oxygen and the methoxy (B1213986) groups of this compound and its derivatives can act as coordination sites for metal ions, making them attractive candidates for ligand design. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings.

For example, Schiff base ligands derived from substituted phenols, such as 2-(2,6-Dimethylphenyliminomethyl)phenol, are used in coordination chemistry. These ligands, featuring an imine linkage, can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. The steric bulk provided by the dimethylphenyl group can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalyzed reaction.

Monomer for Polymer Synthesis and Material Science Applications

The phenolic hydroxyl group and the aromatic nature of this compound make it a suitable monomer for the synthesis of various polymers with unique properties. Phenolic polymers are known for their excellent thermal stability, chemical resistance, and flame-retardant properties. ontosight.ai

Dimethoxyphenol-based monomers can be functionalized with polymerizable groups, such as acrylates, to create polymers where the dimethoxyphenyl moieties are part of the side chains. google.com These polymers can exhibit improved properties, including higher glass transition temperatures and enhanced thermal stability, compared to polymers derived from other lignin-based monomers. google.com The polymerization of such monomers can be achieved through various techniques, including radical polymerization. mdpi.com

The table below summarizes some of the polymers derived from phenolic monomers and their potential applications.

MonomerPolymer TypePotential Applications
This compound derivativesPolyacrylatesHigh-performance thermoplastics, coatings google.commdpi.com
Substituted phenolsPolyphenylene ethersMolded objects, films, electrical insulation googleapis.com
Lignin-derived phenolic compoundsThermosets, ThermoplasticsAdhesives, composites, coatings ontosight.aimdpi.comwikipedia.org

Development of Chemical Probes for Mechanistic Research (excluding clinical)

Chemical probes are essential tools for elucidating the mechanisms of chemical and biological processes. The this compound scaffold can be incorporated into the design of such probes. By attaching reporter groups, such as fluorescent tags or reactive moieties, to this core structure, researchers can create molecules that can interact with specific targets or participate in particular reactions, allowing for their visualization or detection.

For instance, derivatives of 2,5-dimethoxyphenethylamine, often referred to as "2C-X" compounds, have been used as research tools to probe the structure and function of serotonin receptors. nih.gov Modifications to this scaffold, such as the introduction of different substituents at the 4'-position, can alter the compound's affinity and efficacy at these receptors, providing valuable insights into ligand-receptor interactions. nih.gov These studies, while not clinical in nature, are crucial for understanding the fundamental principles of molecular recognition and signaling pathways.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation efficiency and definitive identification based on mass spectra. However, phenolic compounds like 2-(2,5-Dimethoxyphenyl)phenol are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is essential to increase their volatility and thermal stability. nih.gov

The most common derivatization technique for phenols is silylation. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govkapillarelektrophorese.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. nih.govkapillarelektrophorese.com The resulting silyl (B83357) ether is much more volatile and less polar, allowing for sharp chromatographic peaks and reliable analysis by GC-MS. The mass spectrum of the derivatized compound provides a distinct molecular ion and fragmentation pattern, which is crucial for structural confirmation.

Common Derivatization Agents for GC-MS Analysis of Phenols

AgentAbbreviationDerivative FormedKey Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) etherWidely applicable and effective. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) etherFavored by many metabolomics labs for its high silylation potential. nih.gov
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS) etherForms stable derivatives with a characteristic intense [M-57]+ ion. kapillarelektrophorese.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The parent compound, this compound, is achiral. It does not possess a stereocenter and, under normal conditions, does not exhibit atropisomerism that would lead to stable, separable enantiomers. Therefore, chiral separation of the compound itself is not applicable.

However, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and could be highly relevant if chiral impurities or derivatives were of interest. SFC uses supercritical carbon dioxide as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.govnih.gov This technique is known for its high efficiency, fast analysis times, and reduced solvent consumption compared to HPLC.

For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP), typically one based on a polysaccharide derivative (e.g., amylose (B160209) or cellulose). The selection of the specific CSP and the organic modifier is critical for achieving enantiomeric resolution. nih.gov While not directly applicable to the parent compound, the development of an SFC method would be a key strategy if a synthetic route produced chiral byproducts or if the compound were derivatized with a chiral reagent.

8.2. Electrophoretic Techniques for High-Resolution Analysis

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high-resolution separations with minimal sample and solvent consumption. For phenolic compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral molecules, like this compound, can partition between the aqueous buffer and the hydrophobic core of the micelles. Separation occurs based on the differences in these partitioning coefficients, allowing for the high-resolution analysis of even neutral compounds. The pH of the buffer, concentration of the surfactant, and the use of organic modifiers (e.g., methanol) are key parameters for optimizing the separation. The combination of CE with mass spectrometry (CE-MS) can provide even greater sensitivity and specificity.

8.3. Impurity Profiling and Stability Assessment in Research Materials

Ensuring the purity and stability of a research compound is critical for the validity of experimental results. Impurity profiling and stability assessment are therefore essential components of its analytical characterization.

HPLC is the primary technique for these assessments. An optimized and validated HPLC method, as described in section 8.1.1, can be used to detect, identify, and quantify impurities present in a newly synthesized batch of this compound. These impurities could originate from starting materials, side reactions, or subsequent degradation. By coupling the HPLC to a mass spectrometer, the structure of unknown impurities can often be elucidated.

Stability assessment involves subjecting the compound to various stress conditions (e.g., elevated temperature, humidity, light) over time. Samples are analyzed at set intervals by HPLC to monitor for any decrease in the parent compound's purity and the formation of degradation products. This data is crucial for determining the compound's shelf-life and appropriate storage conditions. For instance, a solution of the compound might be stored under different temperature conditions and its purity checked over several weeks.

Hypothetical Stability Data for this compound in Solution

Storage ConditionTime PointPurity by HPLC (%)Total Impurities (%)
-20 °CInitial99.80.2
4 Weeks99.80.2
4 °C (Refrigerator)Initial99.80.2
4 Weeks99.70.3
25 °C (Room Temp)Initial99.80.2
4 Weeks98.51.5
40 °CInitial99.80.2
4 Weeks96.23.8

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Only

Molecular Docking and Dynamics Simulations with Macromolecular Targets

No molecular docking or molecular dynamics simulation studies involving 2-(2,5-Dimethoxyphenyl)phenol have been identified in the reviewed literature.

Biochemical Mechanisms of Enzyme Modulation (in vitro studies)

There are no available in vitro studies detailing the biochemical mechanisms by which this compound may modulate enzyme activity.

Receptor Binding Affinity Analysis (in vitro or in silico, without physiological outcomes)

Data from in vitro or in silico analyses of the receptor binding affinity of this compound are not present in the current body of scientific literature.

Cellular Pathway Perturbations (in vitro mechanistic studies)

No in vitro mechanistic studies have been published that describe the perturbation of cellular pathways by this compound.

Structure-Activity Relationship Studies Focused on Molecular Recognition (in silico/in vitro)

In silico or in vitro structure-activity relationship studies focusing on the molecular recognition of this compound could not be found in the available scientific resources.

Table of Chemical Compounds

As no specific research on this compound was found, a table of mentioned compounds cannot be generated based on the requested article content.

Environmental Fate and Transformation Mechanisms Academic Focus

Microbial Degradation Pathways (e.g., Meta and Ortho Cleavage)

The primary mechanism for the natural attenuation of many organic pollutants, including phenolic compounds, is microbial degradation. While direct studies on 2-(2,5-Dimethoxyphenyl)phenol are scarce, the metabolic pathways for structurally similar compounds, like phenol (B47542), are well-documented and offer a predictive framework.

Microorganisms, particularly bacteria such as Pseudomonas and yeasts like Rhodosporidium kratochvilovae, are known to degrade phenol. nih.govnih.gov The typical initial step involves the enzymatic hydroxylation of the aromatic ring to form catechol (1,2-dihydroxybenzene). frontiersin.org From this central intermediate, the degradation can proceed via two main pathways:

Ortho-Cleavage: The aromatic ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase. This intradiol fission leads to the formation of cis,cis-muconic acid, which is then further metabolized into intermediates of the Krebs cycle, such as succinate (B1194679) and acetyl-CoA. frontiersin.orgresearchgate.net This pathway is common for phenol degradation. researchgate.net

Meta-Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. nih.govfrontiersin.org This extradiol fission results in the formation of 2-hydroxymuconic semialdehyde. nih.gov This intermediate is then processed into pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov

For this compound, a plausible microbial degradation pathway would begin with the demethylation of the methoxy (B1213986) groups to form hydroxyl groups, followed by hydroxylation of the phenol ring, ultimately leading to intermediates that can be funneled into either the ortho- or meta-cleavage pathways. The specific pathway utilized would depend on the microbial species present and the specific enzymatic machinery they possess. frontiersin.org

Table 1: Key Enzymes in Microbial Phenol Degradation Pathways

PathwayKey EnzymeActionReference
Initial StepPhenol HydroxylaseConverts phenol to catechol frontiersin.org
Ortho-CleavageCatechol 1,2-DioxygenaseCleaves catechol between hydroxyl groups frontiersin.org
Meta-CleavageCatechol 2,3-DioxygenaseCleaves catechol adjacent to hydroxyl groups nih.govfrontiersin.org

Photochemical Degradation and Transformation Products

Photochemical degradation, or photolysis, is another significant environmental fate process for organic compounds that can absorb light. The aromatic rings in this compound make it susceptible to degradation by solar UV radiation.

The process begins with the absorption of photons, which excites the molecule. This can lead to direct photolysis or the formation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then attack the pollutant. The degradation of phenolic compounds often proceeds through hydroxylation of the aromatic ring. researchgate.net

For phenol, photolysis can lead to a variety of transformation products (TPs). Initial hydroxylation can form intermediates like catechol, resorcinol, and hydroquinone. researchgate.netmdpi.com Further oxidation can produce benzoquinones, which can then undergo ring cleavage to form aliphatic acids like muconic acid, maleic acid, fumaric acid, and oxalic acid, before eventual mineralization to CO2 and water. researchgate.net

Table 2: Potential Photochemical Transformation Products of Phenolic Compounds

Product ClassSpecific ExamplesFormation StepReference
DihydroxybenzenesCatechol, Hydroquinone, ResorcinolInitial Hydroxylation researchgate.netmdpi.com
Quinonesp-BenzoquinoneOxidation of Hydroquinone researchgate.net
Ring-Cleavage ProductsMuconic acid, Maleic acid, Oxalic acidCleavage of aromatic ring researchgate.net

Oxidative and Reductive Transformations in Environmental Matrices

Beyond microbial and light-induced degradation, this compound is subject to abiotic chemical transformations in soil and sediment.

Oxidative transformations are common in oxygen-rich (oxic) environments. The phenolic hydroxyl group makes the molecule susceptible to oxidation by naturally occurring minerals, such as manganese oxides, or by reactive oxygen species. This can lead to the formation of a phenoxyl radical. These highly reactive radicals can then participate in coupling reactions, either with other pollutant molecules or with natural organic matter in the soil. This process, known as oxidative coupling, can result in the formation of larger, more complex, and less mobile molecules, effectively sequestering the compound within the soil matrix.

Reductive transformations occur in oxygen-poor (anoxic) environments like waterlogged soils and deep sediments. While reductive dehalogenation is a major pathway for halogenated pollutants, for this compound, other reductive processes might occur. For instance, studies on methoxylated polychlorinated biphenyls (PCBs) in plants have shown that demethylation (the removal of a methyl group from a methoxy group) can occur, converting a methoxy group into a hydroxyl group. nih.gov A similar reductive demethylation could potentially happen to this compound under specific environmental conditions, altering its properties and subsequent fate.

Adsorption and Mobility Studies in Abiotic Systems

The transport and potential contamination of groundwater by this compound are largely controlled by its tendency to adsorb to soil and sediment particles. This adsorption is influenced by the compound's structure and the properties of the soil.

The molecule possesses both nonpolar (the two aromatic rings) and polar (the hydroxyl and methoxy groups) features. Its mobility is therefore dependent on a balance of hydrophobic interactions and more specific interactions like hydrogen bonding. The octanol-water partition coefficient (log Kow) is a key parameter for predicting this behavior; for phenol, it is 1.46, indicating moderate water solubility. cpcb.nic.in The log Kow for this compound would likely be higher due to the additional phenyl and methoxy groups, suggesting a stronger tendency to sorb to organic matter in soils.

Adsorption of phenolic compounds is highly pH-dependent. At a pH below the compound's pKa, it exists in its neutral form, and adsorption to organic matter is typically higher. Above the pKa, it deprotonates to form a phenolate (B1203915) anion, which is more water-soluble and less likely to adsorb. Studies on phenol adsorption to biochar show that adsorption capacity is influenced by pyrolysis temperature, surface area, and pH. researchgate.net The mobility of this compound would be limited in soils with high organic carbon content, but it could be more mobile in sandy soils with low organic matter.

Analytical Detection in Environmental Samples for Research and Monitoring

To study the environmental fate and to monitor for the presence of this compound, robust and sensitive analytical methods are essential. The detection of phenolic compounds in complex environmental matrices like water and soil typically requires a multi-step process.

Extraction: The first step is to isolate the target compound from the sample. For water samples, solid-phase extraction (SPE) is a common technique. For soil and sediment, solvent extraction methods are used.

Chromatographic Separation: Following extraction and concentration, the sample is analyzed using chromatography. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques. nih.gov

Detection and Quantification: The chromatograph is typically coupled to a mass spectrometer (MS). GC-MS and HPLC-MS provide high selectivity and sensitivity, allowing for the definitive identification and quantification of the target compound, even at low concentrations. nih.govnih.gov For certain phenolic compounds, a derivatization step may be needed before GC analysis to improve their volatility. uio.no

These analytical methods are crucial not only for detecting the parent compound but also for identifying the various transformation products discussed in the previous sections, which is key to fully understanding the compound's environmental behavior. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-(2,5-Dimethoxyphenyl)phenol, future research will likely concentrate on moving beyond traditional cross-coupling reactions, which often rely on expensive catalysts and harsh conditions.

Key Research Objectives:

Lignin Valorization: A promising and sustainable approach involves the utilization of lignin, a complex aromatic biopolymer, as a starting material. Lignin is rich in methoxylated phenol (B47542) units, which could be catalytically converted to valuable biphenyl (B1667301) compounds like this compound. This strategy aligns with the principles of a circular economy by transforming a low-value byproduct of the paper and pulp industry into a high-value chemical.

Enzymatic Synthesis: Biocatalysis offers a green alternative to conventional synthesis. The use of enzymes, such as laccases, for the oxidative coupling of phenolic compounds is an area of growing interest. Research could focus on identifying or engineering enzymes that can selectively catalyze the formation of the desired C-C bond between a dimethoxyphenyl precursor and a phenolic precursor, operating under mild, aqueous conditions.

Photocatalysis and Electrosynthesis: These methods utilize light or electrical energy, respectively, to drive chemical reactions, often with high selectivity and under ambient conditions. The development of photocatalytic or electrochemical routes to this compound could significantly reduce the energy consumption and waste generation associated with traditional synthetic protocols.

Synthetic ApproachPotential AdvantagesResearch Focus
Lignin ValorizationUtilization of renewable feedstock, waste reductionDevelopment of selective catalytic depolymerization and coupling processes.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, aqueous mediaEnzyme discovery and engineering for targeted biphenyl synthesis.
Photocatalysis/ElectrosynthesisEnergy efficiency, reduced use of chemical reagentsDesign of efficient catalyst systems and optimization of reaction parameters.

Exploration of Undiscovered Reactivity and Functionalizations

The unique arrangement of the hydroxyl and dimethoxyphenyl groups in this compound suggests a rich and underexplored reactivity profile. Future investigations will aim to unlock this potential through various functionalization strategies.

Areas for Exploration:

Directed C-H Functionalization: The hydroxyl group can act as a directing group, enabling the selective functionalization of specific C-H bonds on both aromatic rings. This would allow for the precise introduction of new functional groups, leading to a diverse library of derivatives with tailored properties.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group itself is a key site for modification. Esterification, etherification, and glycosylation are just a few of the transformations that could be explored to modulate the compound's solubility, bioavailability, and material properties.

Catalytic Transformations of Methoxy (B1213986) Groups: The two methoxy groups offer additional handles for chemical modification. Demethylation to yield the corresponding catechol derivatives or selective mono-demethylation could open up new avenues for creating chelating agents or precursors for further functionalization.

Integration into Advanced Functional Materials

The rigid biphenyl core and the presence of a reactive phenolic hydroxyl group make this compound an attractive building block for the creation of advanced functional materials.

Potential Applications:

Polymer Synthesis: The phenolic hydroxyl group can be readily incorporated into polymer backbones, leading to the formation of polyesters, polycarbonates, and polyethers with unique thermal and mechanical properties. A recent patent highlights the use of dimethoxyphenol monomers in the synthesis of functional polymers google.com. The resulting polymers could find applications as high-performance plastics, flame retardants, or components in electronic devices.

Nanomaterial Functionalization: The compound could be used to surface-modify nanoparticles, quantum dots, or carbon nanotubes. The aromatic rings can engage in π-π stacking interactions, while the hydroxyl group provides a point of attachment for further chemical modifications, enabling the development of hybrid materials for applications in sensing, catalysis, and biomedical imaging.

Conductive Polymers and Organic Electronics: By incorporating this compound into conjugated polymer structures, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The dimethoxyphenyl moiety can influence the electronic properties and morphology of the resulting polymers mdpi.com.

Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and its derivatives have the potential to contribute to this goal in several ways.

Sustainable Applications:

Bio-based Antioxidants: Phenolic compounds are well-known for their antioxidant properties. Research into the antioxidant capacity of this compound and its derivatives could lead to the development of new, bio-based antioxidants for use in food preservation, cosmetics, and plastics.

Catalytic Valorization: The compound itself can be seen as a platform chemical. Catalytic strategies can be developed to convert it into other valuable products. For example, selective cleavage of the C-O and C-C bonds could yield valuable monomers for the chemical industry.

Green Solvents and Reaction Media: The unique polarity and hydrogen-bonding capabilities of this compound could be explored for its potential use as a green solvent or as a component in deep eutectic solvents for various chemical transformations.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials. For this compound, these methods can provide valuable insights and guide experimental efforts.

Computational Approaches:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new functionalization reactions. Computational studies on related biphenyl derivatives have successfully rationalized their reactivity and toxicity based on molecular electrostatic potential and dipole moments mdpi.com. The reactivity of substituted propynamides has been shown to be highly correlated with their electronic properties, which can be computationally predicted mdpi.com.

Designing Novel Analogues: By systematically modifying the structure of this compound in silico, it is possible to screen for analogues with desired properties, such as enhanced antioxidant activity, specific binding to a biological target, or improved performance in a material application. This predictive design approach can save significant time and resources compared to traditional trial-and-error methods.

Modeling Polymer Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability to gases. This information is crucial for the rational design of new materials for specific applications.

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT)Reactivity prediction, electronic structure analysisIdentification of reactive sites, design of new functionalization strategies.
Molecular Docking/QSARDesign of bioactive analoguesPrediction of biological activity, prioritization of synthetic targets.
Molecular Dynamics (MD)Simulation of polymer propertiesUnderstanding of material properties at the molecular level, design of high-performance polymers.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,5-Dimethoxyphenyl)phenol, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves coupling reactions between phenolic precursors and methoxy-substituted aryl halides. For example, Ullmann-type coupling under copper catalysis can be employed. Optimization includes varying reaction temperatures (80–120°C), solvent systems (e.g., DMF or THF), and catalysts (e.g., CuI with 1,10-phenanthroline). Monitoring reaction progress via TLC or HPLC is critical to identify optimal quenching points .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer: GC-MS and high-resolution MS are essential for confirming molecular weight and fragmentation patterns. NMR (¹H and ¹³C) provides detailed structural insights, particularly for distinguishing methoxy group environments (δ 3.7–3.9 ppm for OCH₃) and aromatic proton coupling. FT-IR can validate phenolic O-H stretches (~3200–3500 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Answer: The compound is toxic via dermal exposure and inhalation. Use nitrile gloves, lab coats, and fume hoods with ≥100 ft/min airflow. Store in sealed containers away from acids and oxidizers. In case of spills, neutralize with inert absorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Answer: Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable). Computational modeling (DFT) can predict chemical shifts and verify assignments. Collaborative data sharing via platforms like PubChem ensures consistency .

Q. What strategies are effective in determining the stability of this compound under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability studies:

  • pH Stability: Incubate in buffers (pH 1–13) at 25°C and 40°C, sampling at intervals for HPLC analysis.
  • Thermal Stability: Use TGA/DSC to assess decomposition thresholds. Methoxy groups may degrade above 150°C, requiring inert atmospheres for high-temperature reactions .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

  • Answer: Methoxy groups are electron-donating, activating the ring toward electrophilic substitution. Para-substituted derivatives show reduced reactivity due to steric hindrance. Use Hammett constants (σ⁺) to predict regioselectivity. For example, nitration occurs preferentially at the 4-position relative to methoxy groups .

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and how should assays be designed?

  • Answer: Use human cell lines (e.g., HEK293 or HepG2) for cytotoxicity screens (MTT assay). For receptor-binding studies, radioligand displacement assays (e.g., serotonin receptor subtypes) are suitable. Include positive controls (e.g., known agonists/antagonists) and validate results with triplicate runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.